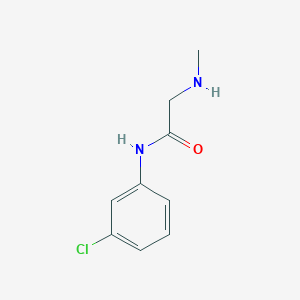
N-(3-Chlorophenyl)-2-(methylamino)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Chlorophenyl)-2-(methylamino)acetamide is a chemical compound with the molecular formula C9H10ClNO. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a chlorophenyl group attached to an acetamide moiety, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)-2-(methylamino)acetamide typically involves the reaction of 3-chloroaniline with methylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 3-Chloroaniline is reacted with acetic anhydride to form N-(3-chlorophenyl)acetamide.
Step 2: N-(3-chlorophenyl)acetamide is then reacted with methylamine to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors allows for better control over reaction parameters, leading to a more sustainable and scalable production method .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Chlorophenyl)-2-(methylamino)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted chlorophenyl compounds .
Applications De Recherche Scientifique
N-(3-Chlorophenyl)-2-(methylamino)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mécanisme D'action
The mechanism of action of N-(3-Chlorophenyl)-2-(methylamino)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-Chlorophenyl)acetamide
- N-(3-Chlorophenyl)-N-methylcarbamate
- N-(3-Chlorophenyl)formamide
Uniqueness
N-(3-Chlorophenyl)-2-(methylamino)acetamide is unique due to the presence of both a chlorophenyl group and a methylamino group, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H11ClN2O |
|---|---|
Poids moléculaire |
198.65 g/mol |
Nom IUPAC |
N-(3-chlorophenyl)-2-(methylamino)acetamide |
InChI |
InChI=1S/C9H11ClN2O/c1-11-6-9(13)12-8-4-2-3-7(10)5-8/h2-5,11H,6H2,1H3,(H,12,13) |
Clé InChI |
LGDBZEAQDWZKIZ-UHFFFAOYSA-N |
SMILES canonique |
CNCC(=O)NC1=CC(=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


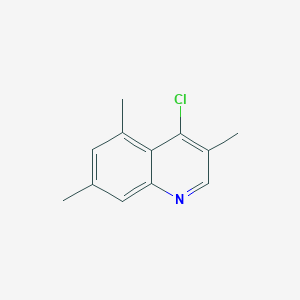
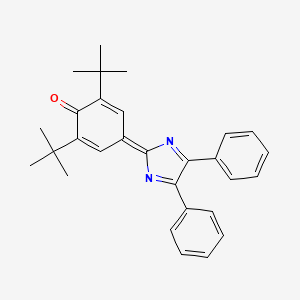
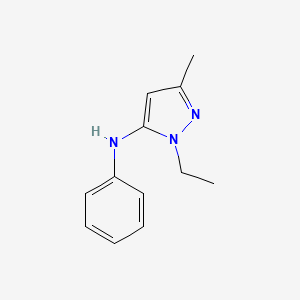
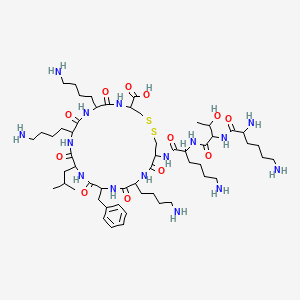

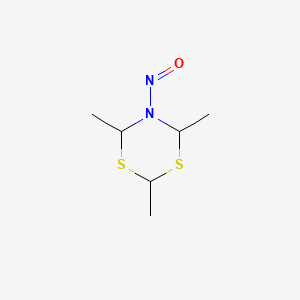
![N-[4-(Benzyloxy)-2-nitro-1-naphthyl]acetamide](/img/structure/B15095697.png)
![endo-4-Oxatricyclo[5.2.1.0(2,6)]dec-8-ene](/img/structure/B15095702.png)
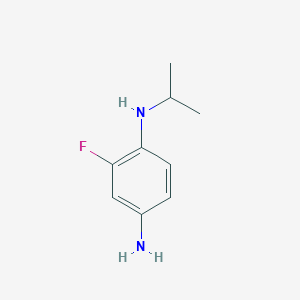


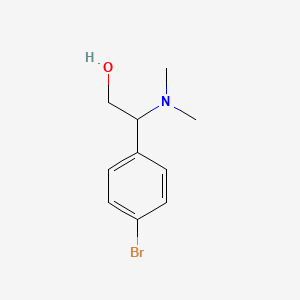
![Benzoic acid, 5-chloro-2-[[3-(2,5-dichlorophenoxy)propyl]amino]-, methyl ester](/img/structure/B15095722.png)

